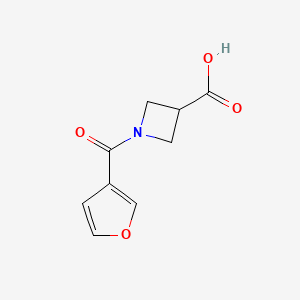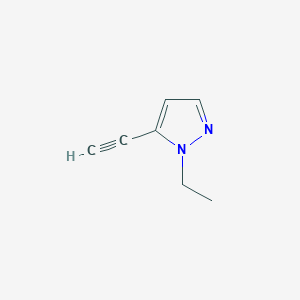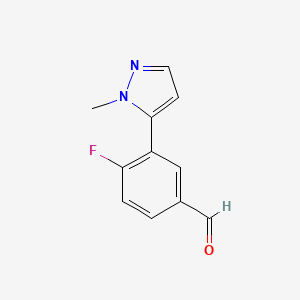
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Vue d'ensemble
Description
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a chemical compound with a molecular weight of 186.21 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Unfortunately, specific details about the molecular structure of this compound are not available in the sources I found.Physical And Chemical Properties Analysis
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Synthesis and Reactivity
Building Blocks for Heterocyclic Compounds
Compounds with a pyrazole backbone, similar to the target molecule, serve as valuable building blocks for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, showcasing their versatility in creating pharmacologically relevant structures (Gomaa & Ali, 2020).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) research, while not directly linked, demonstrates the broader context of chemical reactivity that might be applicable to derivatives of the target molecule. This involves degradation pathways, by-products, and their environmental impact, highlighting the importance of understanding chemical reactivity for environmental safety and pharmaceutical applications (Qutob et al., 2022).
Medicinal Chemistry Applications
Anticancer Agents Development
Pyrazoline derivatives, akin to the functional group present in the target molecule, have been extensively investigated for their anticancer properties. These studies underscore the importance of such structures in designing compounds with potential anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities
The research on pyrazolines emphasizes their broad spectrum of biological activities, including their role as potent medicinal scaffolds. This suggests that 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde could be explored for similar activities, given its structural features (Sharma et al., 2021).
Material Chemistry and Polymer Science
- Fluoropolymer Applications: Although indirectly related, the study of fluoropolymers highlights the unique properties of fluorinated compounds, such as thermal and chemical stability. This insight can be extrapolated to understand the potential material science applications of fluorinated organic molecules like 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, indicating their potential utility in creating advanced materials with specific desired properties (Henry et al., 2018).
Propriétés
IUPAC Name |
4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOBFWRDAYPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
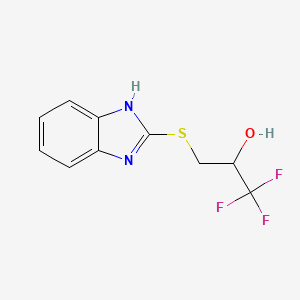
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
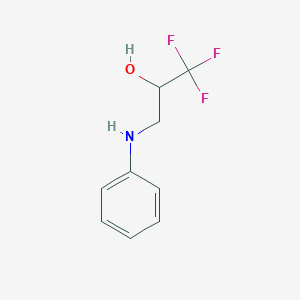
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
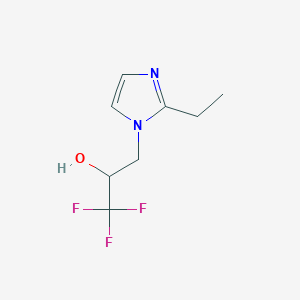
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
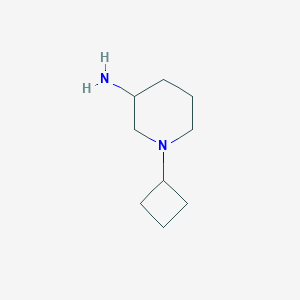
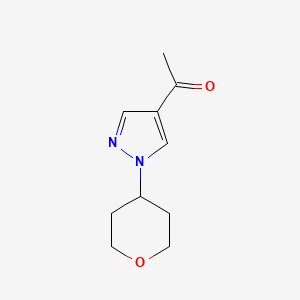
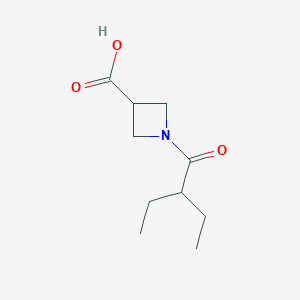
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)
